4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a prop-2-yn-1-yl group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-(prop-2-yn-1-yl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the prop-2-yn-1-yl group can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1H-pyrazole: Lacks the prop-2-yn-1-yl group, making it less versatile in certain synthetic applications.
1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the iodine atom and the prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-iodo-1-prop-2-ynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMQPUJDJAVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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